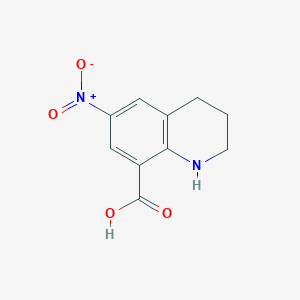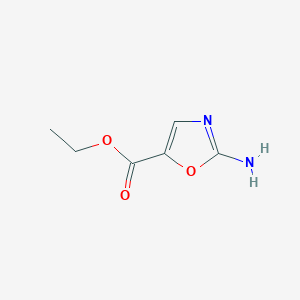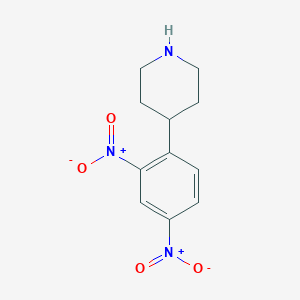
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid, also known as NTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on cognitive function and memory.
Biochemical and Physiological Effects:
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid has been shown to have various biochemical and physiological effects, depending on the specific application and dosage. For example, in vitro studies have demonstrated that 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid can inhibit the growth of various bacteria and fungi, as well as induce apoptosis (programmed cell death) in cancer cells. Additionally, 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid has been shown to have antioxidant properties, which may be beneficial for preventing oxidative damage in the body.
Advantages and Limitations for Lab Experiments
One advantage of using 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid has been shown to have a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are many potential future directions for research on 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid, including the development of new synthetic methods for producing the compound, the exploration of its potential applications in materials science and imaging, and the investigation of its mechanism of action in various biological systems. Additionally, further studies are needed to determine the optimal dosage and administration method for 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid in various applications, as well as to evaluate its safety and potential side effects.
Synthesis Methods
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid can be synthesized through a multistep process that involves the reaction of 2-nitrobenzaldehyde with cyclohexanone, followed by reduction with sodium borohydride and cyclization with acetic anhydride. The resulting product is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. It has been shown to exhibit antimicrobial, antifungal, and anticancer activities, as well as fluorescence properties that make it useful for imaging applications. Additionally, 6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid can be used as a building block for the synthesis of other compounds with potential biological activities.
properties
CAS RN |
123296-82-2 |
|---|---|
Product Name |
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic Acid |
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.2 g/mol |
IUPAC Name |
6-nitro-1,2,3,4-tetrahydroquinoline-8-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c13-10(14)8-5-7(12(15)16)4-6-2-1-3-11-9(6)8/h4-5,11H,1-3H2,(H,13,14) |
InChI Key |
LBPGZIALPBBWEW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC(=C2)[N+](=O)[O-])C(=O)O)NC1 |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)[N+](=O)[O-])C(=O)O)NC1 |
synonyms |
8-QUINOLINECARBOXYLIC ACID, 1,2,3,4-TETRAHYDRO-6-NITRO- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)
